((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a chemical compound characterized by its unique structural configuration, which includes a cyclopentene ring and an amine functional group. This compound is a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. Its molecular formula is CHClN, indicating the presence of chlorine, nitrogen, and multiple carbon and hydrogen atoms that contribute to its chemical properties.
While the specific research applications of (1S,4R)-ACPM hydrochloride are not extensively documented, its chemical structure suggests some potential areas of exploration:
The chemical reactivity of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride can be understood through various types of reactions:
These reactions are mediated by enzymes in biological systems and can be influenced by environmental factors such as pH and temperature
((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride exhibits significant biological activity due to its structural characteristics. It has been studied for its potential effects on various biological systems:
Several methods have been developed for synthesizing ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride:
These synthesis routes highlight the versatility and accessibility of this compound in organic chemistry .
((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride has several applications across different fields:
Studies focusing on the interactions of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride with various biological molecules are crucial for understanding its mechanism of action:
Several compounds share structural similarities with ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Aminocyclohexanone | Cyclohexane ring with an amine group | More saturated structure; different reactivity |
3-Aminocyclobutene | Cyclobutane ring with an amine group | Smaller ring; affects strain and reactivity |
(R)-N-Methyl-N-(1-naphthyl)glycine | Naphthalene derivative with an amine group | Aromatic system contributes to unique interactions |
2-Aminoindane | Indane structure with an amino group | Different ring system; potential for varied activity |
The uniqueness of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride lies in its specific stereochemistry and its ability to participate in diverse